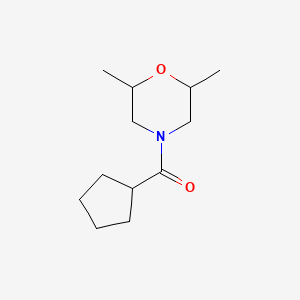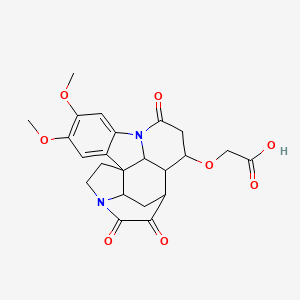
2-Methyl-3-(pentanoylcarbamothioylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(pentanoylcarbamothioylamino)benzoic acid is an organic compound with a complex structure, featuring a benzoic acid core substituted with a methyl group and a pentanoylcarbamothioylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(pentanoylcarbamothioylamino)benzoic acid typically involves multi-step organic reactions. One common approach is to start with 2-methylbenzoic acid, which undergoes nitration to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then reacted with pentanoyl chloride to form the amide, and finally, the thiourea derivative is introduced to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(pentanoylcarbamothioylamino)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(pentanoylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cell signaling processes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-methylbenzoic acid: Shares a similar benzoic acid core but with an amino group instead of the pentanoylcarbamothioylamino group.
3-Methylbenzoic acid: Lacks the additional functional groups, making it less complex.
Uniqueness: 2-Methyl-3-(pentanoylcarbamothioylamino)benzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pentanoylcarbamothioylamino group allows for interactions with a broader range of molecular targets compared to simpler benzoic acid derivatives.
Eigenschaften
IUPAC Name |
2-methyl-3-(pentanoylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-3-4-8-12(17)16-14(20)15-11-7-5-6-10(9(11)2)13(18)19/h5-7H,3-4,8H2,1-2H3,(H,18,19)(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNSDKVOSCLNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC(=C1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride](/img/structure/B5188000.png)
![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)

![(4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)

![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)
![benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B5188035.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)
![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-phenylethanone](/img/structure/B5188055.png)


![1-(hydroxymethyl)-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5188081.png)
![2-[(3-METHYLPHENYL)METHANESULFONAMIDO]BENZAMIDE](/img/structure/B5188085.png)

